molecular formula C14H6N2Na2O8 B14882542 Pyrroloquinoline quinone disodium salt

Pyrroloquinoline quinone disodium salt

Cat. No.: B14882542
M. Wt: 376.18 g/mol
InChI Key: MKPHMOAXBWUCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrroloquinoline quinone disodium salt is a water-soluble salt of the coenzyme pyrroloquinoline quinone. It is known for its role in promoting mitochondrial biogenesis, antioxidant activity, and neuroprotection. This compound has been studied for its potential benefits in improving cognitive function, supporting cardiovascular health, and enhancing overall cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrroloquinoline quinone disodium salt can be synthesized through various chemical routes. One common method involves the fermentation of specific bacteria that produce pyrroloquinoline quinone, followed by purification and conversion to its disodium salt form . The synthetic process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes. These processes are optimized for high yield and purity, ensuring that the final product meets regulatory standards for use in dietary supplements and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

Pyrroloquinoline quinone disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyrroloquinoline quinone, which retain its core structure but exhibit different functional properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to stimulate mitochondrial biogenesis and its potent neuroprotective effects. Unlike other similar compounds, it has been shown to improve cognitive function in both young and older adults .

Properties

Molecular Formula

C14H6N2Na2O8

Molecular Weight

376.18 g/mol

InChI

InChI=1S/C14H6N2O8.2Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);;

InChI Key

MKPHMOAXBWUCGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na].[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.